3-(3-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-21-12-6-5-10-7-15(16(18)22-14(10)9-12)23(19,20)13-4-2-3-11(17)8-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZWYCGELBFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of a chromenone derivative with 3-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Advanced purification techniques such as recrystallization or chromatography are often employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom in the 3-chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chlorine atom can yield various substituted derivatives .
Scientific Research Applications
3-(3-Chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chromenone core may also interact with DNA or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the coumarin scaffold is critical for modulating biological activity. Below is a comparative analysis of substituents and their impacts:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The sulfonyl group in the target compound is strongly electron-withdrawing, which may enhance binding to enzymes or metal ions compared to electron-donating groups like methoxy or hydroxy .
- Steric Effects : Bulky substituents (e.g., benzenesulfonyl) at the 3-position may hinder interactions with narrow enzyme active sites compared to smaller groups like bromomethyl .
Role of the 7-Methoxy Group
The 7-methoxy group is a common feature in bioactive coumarins, influencing solubility and hydrogen-bonding capacity:
- Synthetic Precursor : 4-(Chloromethyl)-7-methoxy-2H-chromen-2-one (MW: 254.68 g/mol) is a key intermediate for synthesizing derivatives via nucleophilic substitution .
- Biological Relevance : Methoxy groups enhance lipophilicity, improving membrane permeability. For example, 7-methoxycoumarin derivatives exhibit cytotoxic effects when complexed with ruthenium (IC50: 137 μM against HeLa cells) .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW: ~362.78 g/mol) is heavier than analogues like 3-(2-chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one (MW: 286.71 g/mol), which may affect bioavailability .
Biological Activity
3-(3-Chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one, a member of the chromenone class, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H13ClO5S
- CAS Number : 902507-01-1
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated the effectiveness of chromenones against various bacterial strains, suggesting that this compound may also possess similar properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating a mechanism that could be beneficial in treating inflammatory diseases.
Cytotoxic Effects
Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It can affect pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.
- Interaction with DNA : Some studies suggest that chromenones can intercalate into DNA, disrupting replication in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of various chromenones, including this compound, against resistant bacterial strains, significant reductions in bacterial load were observed in treated groups compared to controls.
Case Study 2: Cancer Treatment
A preclinical study evaluated the effects of this compound on tumor-bearing mice. Results indicated a marked decrease in tumor size and weight after administration of the compound over a four-week period.
Q & A
Q. What are the established synthetic routes for 3-(3-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one?
The synthesis typically involves two key steps: (i) preparation of the 7-methoxycoumarin core and (ii) sulfonation at the 3-position. For the coumarin scaffold, the Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions is widely employed . The sulfonation step often utilizes 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution. Post-synthesis purification via flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization is critical for isolating high-purity product .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions. For example, the methoxy group at C7 appears as a singlet near δ 3.8–4.0 ppm, while the sulfonyl group deshields adjacent protons .
- X-ray Crystallography : SHELX software is employed for structure refinement. Challenges include resolving disorder in the sulfonyl group or methoxy orientation. Validation tools like PLATON ensure structural accuracy .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 365.03 for CHClOS) .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency, while inert atmospheres (N/Ar) prevent oxidation of the coumarin core. Reaction temperatures for sulfonation typically range from 0°C (to minimize side reactions) to room temperature, with extended stirring (12–24 hours) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking Simulations : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases or oxidases). The sulfonyl group often participates in hydrogen bonding with active-site residues .
- DFT Calculations : Gaussian software optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How can the sulfonation step be optimized to reduce by-products?
- Catalyst Screening : Lewis acids (e.g., ZnCl) improve regioselectivity.
- Stepwise Functionalization : Introduce the sulfonyl group before methoxylation to avoid competing reactions.
- In Situ Monitoring : TLC or FTIR tracks reaction progress, enabling timely termination to prevent over-sulfonation .
Q. What analytical challenges arise in crystallizing this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
